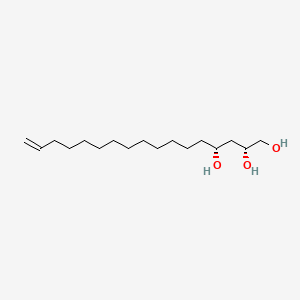

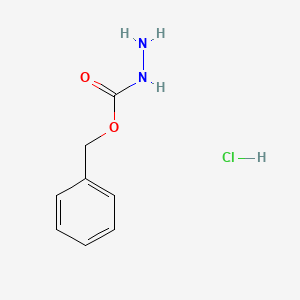

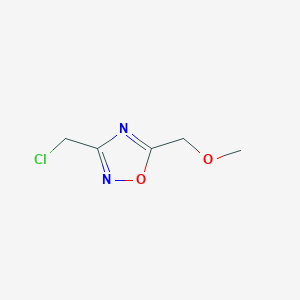

![molecular formula C9H10BrN3 B1288801 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine CAS No. 212268-15-0](/img/structure/B1288801.png)

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Übersicht

Beschreibung

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is a unique chemical compound with the empirical formula C9H10BrN3 . It has a molecular weight of 240.10 . This compound is typically provided in solid form .

Molecular Structure Analysis

The InChI code for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is 1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is a solid compound . It has a molecular weight of 240.10 . The InChI code provides a specific identifier for its molecular structure .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antituberculosis Agents

This compound is part of the imidazo[1,2-a]pyridine class, which has been identified as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Specifically, analogues of this class have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The structural features of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine make it a candidate for further exploration in the development of new antituberculosis drugs.

Organic Synthesis: Building Blocks

The bromo and amino groups present in the compound make it a versatile intermediate for organic synthesis . It can be used to construct more complex molecules through various coupling reactions, such as Suzuki coupling, which is widely used in the synthesis of pharmaceuticals and fine chemicals.

Material Science: Electronic Materials

Imidazo[1,2-a]pyridines are recognized for their potential in material science due to their structural character . The electronic properties of these compounds can be harnessed for the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and other electronic applications.

Environmental Science: Analytical Standards

Compounds like 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine can serve as analytical standards in environmental science . They can be used to calibrate instruments or as reference compounds in the detection and quantification of environmental pollutants.

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOWVWCTOFBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=C(C2=N1)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617280 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine | |

CAS RN |

212268-15-0 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)